molecular formula C13H18O3 B13007216 tert-Butyl 2-methoxy-6-methylbenzoate

tert-Butyl 2-methoxy-6-methylbenzoate

Cat. No.: B13007216
M. Wt: 222.28 g/mol
InChI Key: LCOMDDUSIAHVJW-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-6-methylbenzoate: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methoxy group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxy-6-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 2-methoxy-6-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 2-Hydroxy-6-methylbenzoic acid.

    Reduction: 2-Methoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-6-methylbenzoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-Butyl 2-methoxybenzoate
  • tert-Butyl 2-methylbenzoate
  • tert-Butyl 4-methoxy-6-methylbenzoate

Comparison: tert-Butyl 2-methoxy-6-methylbenzoate is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both electron-donating groups (methoxy and methyl) can enhance its nucleophilicity and influence its interaction with biological targets.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-methoxy-6-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-9-7-6-8-10(15-5)11(9)12(14)16-13(2,3)4/h6-8H,1-5H3

InChI Key

LCOMDDUSIAHVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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